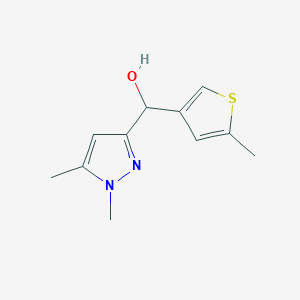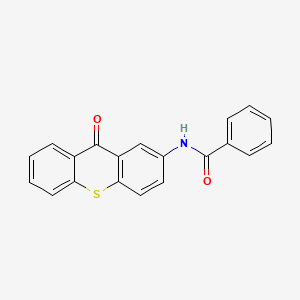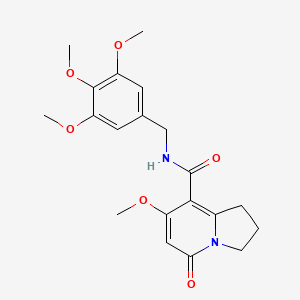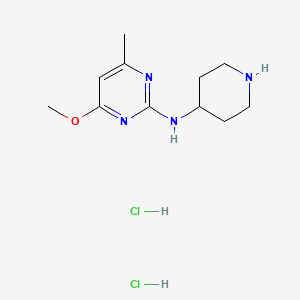
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a derivative of pyrazole and thiophene, which are two important classes of heterocyclic compounds. DMPT has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol is not fully understood, but it is believed to be mediated through the olfactory system. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to activate the olfactory receptor neurons in fish and shrimp, leading to increased feed intake and growth. In addition, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to stimulate the release of luteinizing hormone in female fish, leading to increased reproductive activity.
Biochemical and Physiological Effects:
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to have various biochemical and physiological effects in different animal species. In fish, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to increase the activity of digestive enzymes, leading to improved feed digestion and utilization. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has also been shown to increase the activity of antioxidant enzymes, leading to improved oxidative status and disease resistance. In pigs and chickens, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to increase the activity of digestive enzymes and improve the absorption of nutrients, leading to improved growth performance and meat quality.
実験室実験の利点と制限
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has several advantages for lab experiments, including its high purity, stability, and solubility in water. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol is also relatively easy to synthesize and has a low cost. However, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has some limitations, including its potential toxicity at high doses and its potential to interact with other compounds in the experimental system.
将来の方向性
There are several future directions for the research on (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol. One direction is to investigate the potential use of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol as a pheromone in other animal species, such as insects and mammals. Another direction is to study the potential health benefits of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol in humans, as it has been shown to have antioxidant and anti-inflammatory properties. Furthermore, the development of new synthesis methods and the optimization of the existing methods can lead to the production of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol with improved properties and reduced costs.
合成法
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol can be synthesized using different methods. One of the most common methods is the reaction of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 5-methylthiophene-3-carboxylic acid in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol as a white crystalline solid with a high yield. Other methods of synthesis include the reaction of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 5-methylthiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine.
科学的研究の応用
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been extensively studied for its potential applications in various fields. In the field of agriculture, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to enhance the growth and feed intake of aquatic animals such as fish and shrimp. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has also been used as a feed additive for pigs and chickens, leading to improved growth performance and meat quality. In addition, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been investigated for its potential use as a pheromone in the aquaculture industry, as it has been shown to stimulate the reproductive behavior of fish and shrimp.
特性
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(5-methylthiophen-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-7-4-10(12-13(7)3)11(14)9-5-8(2)15-6-9/h4-6,11,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJVAIMTZULLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2=CSC(=C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2383848.png)
![(E)-4-(Dimethylamino)-N-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-enamide](/img/structure/B2383850.png)
![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B2383851.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2383854.png)

![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)
![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2383863.png)
![(1R,5S)-8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)

![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2383869.png)